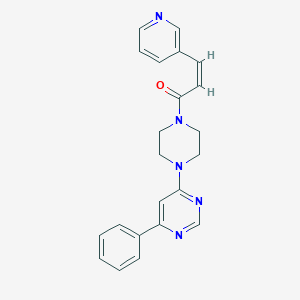

(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Description

(Z)-1-(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a structurally complex compound featuring a pyrimidine core substituted with a phenyl group at the 6-position, a piperazine ring at the 4-position, and a propenone linker connecting the piperazine to a pyridine moiety. This compound belongs to a class of heterocyclic derivatives often investigated for their pharmacological properties, including kinase inhibition or receptor modulation .

Properties

IUPAC Name |

(Z)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O/c28-22(9-8-18-5-4-10-23-16-18)27-13-11-26(12-14-27)21-15-20(24-17-25-21)19-6-2-1-3-7-19/h1-10,15-17H,11-14H2/b9-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSHXHVYXXNGOJ-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C=CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)/C=C\C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrimidine Core: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.

Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions.

Pyridine Addition: The pyridine moiety is added through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Final Assembly: The final compound is assembled through condensation reactions, ensuring the (Z)-configuration is maintained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and pyridine rings.

Reduction: Reduction reactions could target the double bond in the prop-2-en-1-one moiety.

Substitution: The piperazine and pyridine rings may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it may be studied for its interactions with various biomolecules, potentially serving as a ligand in receptor studies.

Medicine

Industry

In industry, it might be used in the synthesis of advanced materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (pyrimidine, pyridine, piperazine) and substituent variations. Below is a detailed comparison with key analogs from recent patents and synthetic studies:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Structural Influence on Bioactivity

- Piperazine vs. Piperidine : Piperazine derivatives (as in the target compound) generally exhibit improved solubility and binding kinetics compared to piperidine analogs due to their basic nitrogen atoms, which enhance hydrogen-bonding interactions with target proteins .

- Enone Linker: The (Z)-configured enone linker in the target compound provides rigidity, reducing entropic penalties during protein binding. This contrasts with morpholine or ethyl linkers in analogs, which may increase flexibility but reduce selectivity .

Pharmacological Potential

- Kinase Inhibition : The pyrimidine-piperazine scaffold is prevalent in kinase inhibitors (e.g., imatinib analogs). The phenyl and pyridine substituents in the target compound may enhance affinity for ATP-binding pockets .

- Metabolic Stability : Methanesulfonyl and fluorinated groups in analogs (e.g., ) improve metabolic stability compared to the target compound’s unsubstituted phenyl group, suggesting opportunities for derivatization.

Biological Activity

(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a compound of interest due to its potential therapeutic applications, particularly in the realm of cancer treatment and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

The compound belongs to a class of piperazine derivatives that exhibit diverse biological activities. Its structure features a pyrimidine and a pyridine moiety, which are known to contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 334.42 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways:

- Epidermal Growth Factor Receptor (EGFR) Inhibition : The compound has been shown to inhibit EGFR, which plays a critical role in the proliferation and survival of cancer cells. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer models .

- Serotonin Receptor Modulation : The piperazine component suggests potential activity at serotonin receptors, which may be beneficial in treating mood disorders and anxiety .

- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, reducing oxidative stress in cellular models .

Efficacy in Preclinical Studies

Several studies have evaluated the efficacy of this compound:

Table 1: Summary of Preclinical Studies

Case Studies

Case Study 1 : A study involving human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. This was particularly evident in breast and lung cancer cell lines, where IC50 values were reported at approximately 8 µM.

Case Study 2 : In vivo studies using mouse models indicated that administration of the compound at a dose of 50 mg/kg/day resulted in a notable decrease in tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis and reduced angiogenesis within the tumor microenvironment.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one?

- Methodology : A multi-step synthesis typically involves:

Piperazine functionalization : Reacting 6-phenylpyrimidin-4-yl derivatives with piperazine under nucleophilic substitution conditions.

Propenone formation : Condensation of the substituted piperazine with pyridin-3-yl carbonyl derivatives via Claisen-Schmidt or Wittig reactions.

Stereochemical control : Use of Z-selective conditions (e.g., solvent-free microwave-assisted synthesis) to favor the (Z)-isomer .

- Validation : Monitor intermediates via TLC and characterize final products using -NMR and -NMR to confirm regiochemistry and stereochemistry .

Q. Which analytical techniques are critical for structural validation of this compound?

- X-ray crystallography : Resolve absolute configuration and confirm stereochemistry using SHELXL refinement (e.g., CCDC deposition protocols) .

- Spectroscopy :

- -NMR to verify coupling constants (e.g., for Z-olefin protons).

- IR spectroscopy to confirm enone carbonyl stretching (~1650–1700 cm) .

- Mass spectrometry : High-resolution ESI-MS for molecular ion verification .

Q. How to assess purity and identify impurities in synthesized batches?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and compare retention times against reference standards (e.g., impurities like 4-phenylpiperazine derivatives) .

- TLC : Employ silica gel plates with dichloromethane/methanol (9:1) to detect unreacted starting materials .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?

- Cross-validation : Compare DFT-calculated -NMR shifts (e.g., using Gaussian or ORCA) with experimental data, focusing on discrepancies in olefinic or aromatic regions. Adjust computational models for solvent effects (e.g., PCM for DMSO) .

- Dynamic effects : Consider variable-temperature NMR to assess conformational flexibility influencing spectral splitting .

Q. What strategies optimize reaction yields while maintaining stereochemical fidelity?

- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature, solvent polarity, and catalyst loading (e.g., Pd catalysts for Suzuki coupling steps) .

- Microwave-assisted synthesis : Reduce reaction times and improve Z/E selectivity via controlled dielectric heating .

Q. How to design in vitro assays to evaluate biological activity?

- Target selection : Prioritize kinases or GPCRs based on structural similarity to pyrimidine/piperazine-containing inhibitors (e.g., imatinib analogs) .

- Assay conditions :

- Use fluorescence polarization for binding affinity measurements.

- Validate cytotoxicity via MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) .

Q. What computational approaches predict pharmacokinetic properties?

- ADMET modeling : Use SwissADME or ADMETlab to estimate logP, BBB permeability, and CYP450 interactions. Focus on the trifluoromethyl group’s impact on metabolic stability .

- Molecular docking : Dock the compound into crystal structures of target proteins (e.g., EGFR or BCR-ABL) using AutoDock Vina to prioritize synthesis targets .

Q. How to address thermal instability during storage or handling?

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C) and recommend storage at -20°C under inert atmosphere .

- Excipient screening : Test stabilizers like lactose or PVP in solid dispersions to enhance shelf life .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.